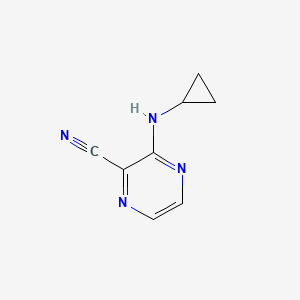

3-(Cyclopropylamino)pyrazine-2-carbonitrile

Description

Chemical Identity and Classification

3-(Cyclopropylamino)pyrazine-2-carbonitrile belongs to the class of substituted pyrazine derivatives, specifically categorized as an aminopyrazinecarbonitrile compound. The compound possesses the molecular formula C8H8N4 with a molecular weight of 160.18 grams per mole, corresponding to the Chemical Abstracts Service registry number 1250091-25-8. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 3-(cyclopropylamino)pyrazine-2-carbonitrile, reflecting its systematic structural organization. The compound exhibits a unique structural arrangement where the pyrazine ring serves as the central heterocyclic core, bearing two distinct functional groups that contribute to its chemical versatility and synthetic utility.

The structural identity of 3-(cyclopropylamino)pyrazine-2-carbonitrile can be precisely defined through its Simplified Molecular Input Line Entry System representation as N#Cc1nccnc1NC1CC1, which accurately depicts the spatial arrangement of atoms and bonding patterns within the molecule. The compound's classification extends beyond simple heterocyclic chemistry, as it represents an important member of the pyrazine-containing pharmaceutical intermediates, particularly valuable in synthetic organic chemistry applications. The presence of both the cyclopropylamino substituent and the carbonitrile functionality creates a bifunctional molecule with distinct reactivity centers, enabling diverse chemical transformations and making it a versatile building block for more complex molecular architectures.

| Property | Value |

|---|---|

| Molecular Formula | C8H8N4 |

| Molecular Weight | 160.18 g/mol |

| Chemical Abstracts Service Number | 1250091-25-8 |

| International Union of Pure and Applied Chemistry Name | 3-(cyclopropylamino)pyrazine-2-carbonitrile |

| Simplified Molecular Input Line Entry System | N#Cc1nccnc1NC1CC1 |

| MDL Number | MFCD16842753 |

Historical Development and Discovery Context

The historical development of 3-(cyclopropylamino)pyrazine-2-carbonitrile emerges from the broader context of pyrazine chemistry research and the systematic exploration of heterocyclic compounds for pharmaceutical applications. The compound's discovery and characterization represent part of the extensive research into pyrazine derivatives that has been ongoing since the mid-20th century, when scientists began recognizing the significant biological activities associated with pyrazine-containing molecules. The development of this specific compound reflects the pharmaceutical industry's growing interest in cyclopropylamine-containing structures, which have shown promising biological activities in various therapeutic areas.

The emergence of 3-(cyclopropylamino)pyrazine-2-carbonitrile as a research compound coincided with advances in synthetic methodology that made the preparation of complex heterocyclic systems more accessible to researchers. Historical records indicate that the compound gained prominence as pharmaceutical researchers began exploring the potential of pyrazine derivatives as modulators of various biological targets, particularly in the context of kinase inhibition and receptor modulation. The systematic investigation of this compound represents part of a broader trend in medicinal chemistry toward exploring nitrogen-rich heterocycles as sources of novel therapeutic agents.

The historical significance of 3-(cyclopropylamino)pyrazine-2-carbonitrile also relates to developments in synthetic organic chemistry, particularly in the area of zinc-mediated cyclization reactions and homoenolate chemistry. Research conducted at academic institutions has demonstrated the compound's utility as a synthetic intermediate, contributing to the development of new methodologies for constructing cyclopropylamine-containing molecules. These historical developments have established the compound as an important tool in both synthetic methodology research and pharmaceutical chemistry applications.

Significance in Heterocyclic Chemistry Research

The significance of 3-(cyclopropylamino)pyrazine-2-carbonitrile in heterocyclic chemistry research stems from its unique structural features that combine multiple reactive centers within a single molecular framework. The pyrazine ring system provides a six-membered aromatic heterocycle with two nitrogen atoms in para positions, creating distinctive electronic properties that influence both reactivity patterns and biological activity. The incorporation of the cyclopropylamino substituent introduces additional complexity through the presence of a strained three-membered ring system, which can participate in various ring-opening reactions and rearrangements under appropriate conditions.

Research investigations have demonstrated that 3-(cyclopropylamino)pyrazine-2-carbonitrile serves as an important model compound for understanding the reactivity of amino-substituted pyrazines. The compound's carbonitrile functionality provides a site for further chemical elaboration, enabling the construction of more complex heterocyclic systems through cyclization reactions and condensation processes. Studies have shown that the nitrile group in this compound exhibits enhanced reactivity compared to simple alkyl nitriles, attributed to the electronic influence of the adjacent pyrazine ring and the electron-donating effect of the cyclopropylamino substituent.

The compound's significance extends to materials science applications, where pyrazine-containing molecules have shown promise as components in crosslinking systems and polymer chemistry. Research has indicated that the combination of the pyrazine ring with the carbonitrile functionality creates opportunities for hydrogen bond-assisted nucleophilic enhancement, leading to improved reactivity in polymerization processes. These findings have positioned 3-(cyclopropylamino)pyrazine-2-carbonitrile as a valuable compound for investigating structure-activity relationships in both biological and materials science contexts.

Overview of Current Research Applications

Current research applications of 3-(cyclopropylamino)pyrazine-2-carbonitrile encompass a diverse range of scientific disciplines, with particular emphasis on pharmaceutical chemistry and synthetic methodology development. The compound serves as a key intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and receptor modulators. Research investigations have demonstrated its utility in the preparation of compounds that exhibit activity against specific protein targets, making it valuable for drug discovery programs focused on developing new therapeutic agents.

The compound's application in synthetic organic chemistry research centers on its role as a building block for constructing complex nitrogen-containing heterocycles. Recent studies have explored its use in zinc-mediated cyclization reactions, where the cyclopropylamino functionality can participate in ring-opening and rearrangement processes to generate novel molecular architectures. These synthetic applications have contributed to the development of new methodologies for preparing cyclopropylamine-containing compounds, which are important structural motifs in many pharmaceutical agents.

Material science research has identified 3-(cyclopropylamino)pyrazine-2-carbonitrile as a potential component in advanced polymer systems, particularly those requiring enhanced crosslinking reactivity. The compound's unique combination of functional groups enables it to participate in hydrogen bond-assisted nucleophilic reactions, leading to improved curing behaviors in polymer applications. These research directions have expanded the scope of the compound's utility beyond traditional pharmaceutical applications, demonstrating its versatility as a research tool in multiple scientific disciplines.

| Research Application | Primary Focus | Key Features |

|---|---|---|

| Pharmaceutical Chemistry | Drug Discovery | Kinase inhibitor development |

| Synthetic Methodology | Building Block Synthesis | Zinc-mediated cyclizations |

| Materials Science | Polymer Chemistry | Crosslinking enhancement |

| Biological Research | Target Modulation | Receptor binding studies |

Scope and Objectives of the Review

The scope of this comprehensive review encompasses the fundamental chemical properties, synthetic methodologies, and research applications of 3-(cyclopropylamino)pyrazine-2-carbonitrile within the broader context of heterocyclic chemistry research. The primary objective involves providing a detailed analysis of the compound's structural characteristics, reactivity patterns, and utility as a synthetic intermediate in various chemical transformations. This review aims to synthesize current knowledge regarding the compound's applications in pharmaceutical research, synthetic organic chemistry, and materials science, while identifying key areas for future investigation and development.

The review's objectives include examining the compound's role in modern drug discovery efforts, particularly its function as a building block for developing biologically active molecules. Specific attention will be given to understanding how the unique structural features of 3-(cyclopropylamino)pyrazine-2-carbonitrile contribute to its utility in synthetic chemistry applications and its potential for generating novel molecular architectures. The analysis will encompass both fundamental research findings and practical applications, providing readers with a comprehensive understanding of the compound's significance in contemporary chemical research.

Furthermore, this review seeks to identify emerging trends and future directions in the research and application of 3-(cyclopropylamino)pyrazine-2-carbonitrile. The scope includes evaluating the compound's potential contributions to advancing synthetic methodology, particularly in areas related to heterocyclic chemistry and materials science applications. By synthesizing information from diverse research sources, this review aims to provide a foundation for understanding the compound's current status and future potential within the scientific community, while highlighting opportunities for continued investigation and development.

Properties

IUPAC Name |

3-(cyclopropylamino)pyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-5-7-8(11-4-3-10-7)12-6-1-2-6/h3-4,6H,1-2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEKQLWNRNZRJQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC=CN=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Key Intermediate: 3-Chloropyrazine-2-carbonitrile

A crucial precursor in the synthesis of 3-(Cyclopropylamino)pyrazine-2-carbonitrile is 3-chloropyrazine-2-carbonitrile. Its preparation involves chlorination of pyrazine derivatives:

Method: Reaction of 3-hydroxypyrazine-2-carboxamide with phosphorus oxychloride (POCl3) and diisopropylethylamine in chlorobenzene at 0–90 °C. The reaction mixture is stirred overnight at 90 °C, followed by workup and purification via silica gel chromatography.

Yield: Approximately 79% yield of 3-chloropyrazine-2-carbonitrile as a white solid.

| Step | Reagents & Conditions | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| Chlorination | 3-Hydroxy-2-carboxamide, POCl3, diisopropylethylamine, chlorobenzene | 0 to 90 | Overnight | 79 |

This intermediate is essential as it provides a reactive site for nucleophilic substitution by amines such as cyclopropylamine.

Amination with Cyclopropylamine

The key step to obtain 3-(Cyclopropylamino)pyrazine-2-carbonitrile is the nucleophilic substitution of the chlorine atom by cyclopropylamine:

General Procedure: The 3-chloropyrazine-2-carbonitrile intermediate is reacted with cyclopropylamine, often in an aprotic solvent such as dry dimethylformamide (DMF) or tetrahydrofuran (THF), sometimes in the presence of a base like triethylamine to facilitate the substitution.

-

- Temperature range: from room temperature to 80–110 °C depending on solvent and reaction time.

- Time: 2 to 48 hours, depending on conditions and scale.

- Excess cyclopropylamine is typically used (up to 5 equivalents) to ensure complete conversion and neutralize formed HCl.

Mechanism: The nucleophilic amine attacks the electrophilic carbon bearing the chlorine substituent, displacing chloride and forming the desired amine-substituted pyrazine derivative.

Example: A patent describes the addition of cyclopropylamine to cyclic anhydrides or chlorinated intermediates at temperatures from -80 °C to room temperature, followed by stirring for 8–24 hours to complete conversion.

Alternative One-Pot and Catalytic Methods

Some research articles describe one-pot procedures involving initial formylation or dimethylaminomethylene intermediates followed by amination:

Procedure: Reaction of pyrazine derivatives with DMF–DMA (dimethylformamide dimethyl acetal) and catalytic acetic acid in toluene, followed by addition of cyclopropylamine and base (e.g., triethylamine), then treatment with tetrabutylammonium hydroxide to complete the substitution.

Reaction Conditions: Typically room temperature to moderate heating (80–110 °C), reaction times from 30 minutes to several hours.

Advantages: This method allows for streamlined synthesis with fewer purification steps and potentially higher yields.

Hydrolysis and Functional Group Transformations

In some synthetic routes, the nitrile group in pyrazine derivatives is partially hydrolyzed to carboxamides or carboxylic acids before or after amination:

Hydrolysis Conditions: Use of hydrogen peroxide and sodium hydroxide in aqueous media at 50–60 °C for 2.5–3 hours, maintaining pH around 9 to control reaction progress.

Yields: Approximately 80% yield of carboxamide intermediates from nitriles.

Relevance: These intermediates can be further converted to amines or other derivatives, providing flexibility in synthetic design.

Summary Table of Preparation Steps

| Step No. | Intermediate / Reaction | Reagents & Conditions | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 3-Chloropyrazine-2-carbonitrile synthesis | 3-Hydroxy-2-carboxamide, POCl3, diisopropylethylamine | 0–90 | Overnight | 79 | Chlorination step |

| 2 | Amination with cyclopropylamine | Cyclopropylamine, DMF or THF, base (Et3N) | RT to 110 | 2–48 h | High | Nucleophilic substitution |

| 3 | One-pot formylation and amination | DMF–DMA, AcOH, cyclopropylamine, Bu4NOH | RT to 110 | 0.5–48 h | Moderate to high | Streamlined synthesis |

| 4 | Partial hydrolysis of nitrile to carboxamide | H2O2, NaOH, water | 50–60 | 2.5–3 h | ~80 | Optional intermediate modification |

Research Findings and Notes

The chlorination of 3-hydroxypyrazine-2-carboxamide using phosphorus oxychloride is a well-established method yielding 3-chloropyrazine-2-carbonitrile efficiently.

Cyclopropylamine reacts readily with chlorinated pyrazine derivatives under mild to moderate conditions, with the reaction typically requiring an excess of amine to neutralize HCl formed.

One-pot methods involving DMF–DMA and catalytic acetic acid allow for efficient synthesis of substituted pyrazine derivatives including 3-(Cyclopropylamino)pyrazine-2-carbonitrile, reducing the number of purification steps.

Hydrolysis of nitrile groups to carboxamides under controlled pH and temperature conditions provides useful intermediates for further functionalization.

Reaction yields in these steps are generally high (around 79–80%), indicating robust and scalable synthetic routes.

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclopropylamino)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Biological Applications

3-(Cyclopropylamino)pyrazine-2-carbonitrile has been identified for several promising applications in medicinal chemistry:

- Modulation of GPR6 : The compound acts as a modulator of GPR6, which is implicated in various neurological and psychiatric disorders. Research indicates its potential use in treating conditions such as Parkinson's disease, Huntington's disease, schizophrenia, and depression by influencing dopamine signaling pathways .

- Antiviral Activity : It has been noted for its potential antiviral properties, particularly against β-coronaviruses. The compound's structure allows it to inhibit specific enzymes critical for viral replication, thus serving as a candidate for further drug development against viral infections .

- Anticancer Properties : Preliminary studies suggest that 3-(Cyclopropylamino)pyrazine-2-carbonitrile may exhibit anticancer activity by modulating enzyme activity involved in cancer metabolism. This modulation can lead to the inhibition of tumor growth and proliferation.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- A study highlighted its role as an effective GPR6 modulator, demonstrating significant therapeutic effects in preclinical models for movement disorders .

- Another investigation focused on its antiviral capabilities, showing that analogs of this compound could inhibit replication of coronaviruses in vitro, suggesting its utility in developing antiviral therapies .

- Research into its anticancer effects revealed that the compound could interfere with metabolic pathways essential for cancer cell survival, warranting further exploration into its mechanisms of action.

Data Tables

| Application Area | Description | Potential Impact |

|---|---|---|

| GPR6 Modulation | Modulates GPR6 activity linked to neurological disorders | Treatment for Parkinson's and depression |

| Antiviral Activity | Inhibits β-coronavirus replication | Development of antiviral drugs |

| Anticancer Properties | Interferes with cancer cell metabolism | Potential therapeutic agent in oncology |

Mechanism of Action

The mechanism of action of 3-(Cyclopropylamino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Table 2: Physicochemical Properties of Selected Pyrazine Derivatives

Key Observations:

- The cyclopropylamino group increases molecular weight and log P compared to the parent pyrazine-2-carbonitrile, reducing aqueous solubility. This trend is consistent with other bulky substituents (e.g., thiophene-sulfonyl) .

- Chloro-substituted derivatives (e.g., 3-chloropyrazine-2-carbonitrile) exhibit intermediate lipophilicity, balancing reactivity and solubility .

Challenges and Opportunities

- Synthetic Limitations: Bulky substituents (e.g., cyclopropylamino) complicate substitution reactions, necessitating optimized catalysts or protecting group strategies .

- Biological Optimization: Derivatives with polar groups (e.g., nitrile) combined with lipophilic substituents (e.g., cyclopropylamino) may strike a balance between cell permeability and target engagement.

Biological Activity

3-(Cyclopropylamino)pyrazine-2-carbonitrile is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on diverse scientific studies.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a cyclopropylamino group and a carbonitrile functional group. These structural elements are crucial for its biological activity, influencing interactions with various biological targets.

The precise mechanism by which 3-(Cyclopropylamino)pyrazine-2-carbonitrile exerts its effects is still under investigation. However, it is believed to interact with specific enzymes or receptors involved in critical biological pathways. For example, compounds with similar structural features have been shown to inhibit key enzymes involved in bacterial cell wall synthesis, suggesting a potential antimicrobial mechanism.

Antimicrobial Properties

Research indicates that 3-(Cyclopropylamino)pyrazine-2-carbonitrile exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways associated with cell survival and proliferation. For instance, compounds structurally related to 3-(Cyclopropylamino)pyrazine-2-carbonitrile have shown cytotoxic effects against several cancer types, including breast and lung cancers .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 3-(Cyclopropylamino)pyrazine-2-carbonitrile revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 16 µg/mL for S. aureus, demonstrating its potential as a therapeutic agent against Gram-positive bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

Study 2: Anticancer Activity

In another study focusing on anticancer activity, 3-(Cyclopropylamino)pyrazine-2-carbonitrile was tested against various cancer cell lines. The compound showed a half-maximal inhibitory concentration (IC50) of approximately 12 µM against MCF-7 breast cancer cells, indicating promising anticancer properties .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| A549 (Lung Cancer) | 15 |

Pharmacokinetic Profile

The pharmacokinetics of 3-(Cyclopropylamino)pyrazine-2-carbonitrile have been assessed in animal models. Initial findings suggest moderate bioavailability and clearance rates that may limit its therapeutic use. Ongoing research aims to optimize these properties through structural modifications to enhance efficacy and reduce metabolism .

Q & A

Q. What are the key considerations in designing a synthesis route for 3-(Cyclopropylamino)pyrazine-2-carbonitrile?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclopropane ring formation and pyrazine core functionalization. Key steps include:

- Cyclopropane Introduction : Use cyclopropylamine as a nucleophile in substitution reactions with halogenated pyrazine precursors.

- Nitrile Group Stability : Ensure reaction conditions (e.g., pH, temperature) avoid hydrolysis of the carbonitrile group.

- Purification : Recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) is effective for isolating high-purity products .

- Side Reactions : Monitor for unwanted cyclization or metal-complexation byproducts via TLC or HPLC .

Q. Which spectroscopic techniques are optimal for characterizing 3-(Cyclopropylamino)pyrazine-2-carbonitrile?

- Methodological Answer :

- IR Spectroscopy : Confirm presence of NH (3100–3400 cm⁻¹) and CN (2200–2250 cm⁻¹) groups .

- NMR : Use - and -NMR to resolve cyclopropyl protons (δ 0.5–2.0 ppm) and pyrazine carbons (δ 140–160 ppm) .

- Mass Spectrometry : High-resolution MS validates molecular formula (e.g., [M+H] ion) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyrazine derivatives like 3-(Cyclopropylamino)pyrazine-2-carbonitrile?

- Methodological Answer :

- Comparative Assays : Use standardized in vitro models (e.g., enzyme inhibition, cytotoxicity screens) to replicate prior studies.

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 3-amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile) to identify critical functional groups. For example:

| Compound | Key Groups | Reported Activity |

|---|---|---|

| 3-(Cyclopropylamino)pyrazine-2-carbonitrile | Cyclopropylamino, CN | Unknown (under study) |

| 3-Amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile | Amino, CN | Antimicrobial, anti-inflammatory |

- Target Validation : Use molecular docking or surface plasmon resonance (SPR) to assess binding affinity to proposed targets (e.g., kinases) .

Q. What strategies mitigate cyclization side reactions during the synthesis of 3-(Cyclopropylamino)pyrazine-2-carbonitrile?

- Methodological Answer :

- Temperature Control : Maintain reactions below 60°C to prevent intramolecular cyclization of the cyclopropylamino group.

- Catalyst Selection : Use Au(I) catalysts (e.g., JohnPhosAu(MeCN)SbF) to direct reactivity toward substitution rather than cyclization .

- Protecting Groups : Temporarily block reactive NH or CN sites with tert-butyldimethylsilyl (TBS) or benzyl groups during critical steps .

Q. How can computational methods guide the optimization of 3-(Cyclopropylamino)pyrazine-2-carbonitrile for catalytic applications?

- Methodological Answer :

- DFT Calculations : Model metal-complexation behavior (e.g., with Cu or Pd) to predict stability and catalytic activity .

- Molecular Dynamics (MD) : Simulate interactions with substrates (e.g., in cross-coupling reactions) to refine ligand design .

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., pyrazine ring) for targeted functionalization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility data for 3-(Cyclopropylamino)pyrazine-2-carbonitrile across studies?

- Methodological Answer :

- Solvent Screening : Test solubility in aprotic (e.g., DMSO, THF) vs. protic (e.g., MeOH, HO) solvents using nephelometry.

- pH-Dependent Studies : Adjust pH (2–12) to assess ionization effects on solubility .

- Crystallography : Compare crystal packing (via X-ray) to identify polymorphic forms affecting solubility .

Experimental Design Considerations

Q. What in vitro models are appropriate for evaluating the pharmacological potential of 3-(Cyclopropylamino)pyrazine-2-carbonitrile?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

- Cell-Based Assays : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity studies with controls for CN group toxicity .

- Permeability : Assess blood-brain barrier penetration via parallel artificial membrane permeability assay (PAMPA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.